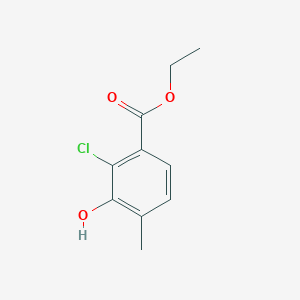
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloro group, a hydroxy group, and a methyl group on the benzene ring, along with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl 3-hydroxy-4-methylbenzoate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chloro group at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate can be used under mild conditions to replace the chloro group.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Major Products Formed
Substitution: Products include ethyl 2-azido-3-hydroxy-4-methylbenzoate or ethyl 2-thio-3-hydroxy-4-methylbenzoate.
Oxidation: The major product is ethyl 2-chloro-3-oxo-4-methylbenzoate.
Reduction: The major product is 2-chloro-3-hydroxy-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-hydroxy-4-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and hydroxy groups on the benzene ring can interact with target molecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, which may affect its reactivity and applications.
Ethyl 3-hydroxy-4-methylbenzoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Ethyl 2-chloro-3-methoxy-4-methylbenzoate: The methoxy group can alter the compound’s electronic properties and reactivity.
The presence of both chloro and hydroxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-4-6(2)9(12)8(7)11/h4-5,12H,3H2,1-2H3 |
Clé InChI |
BZCXAPVQZCKPJS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


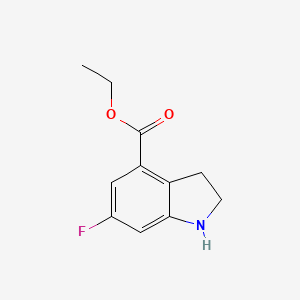
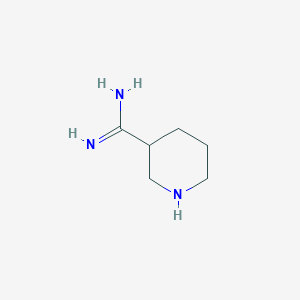

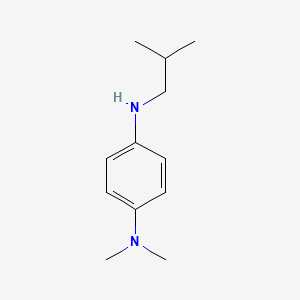
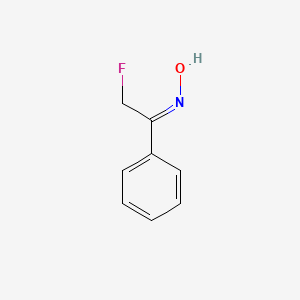
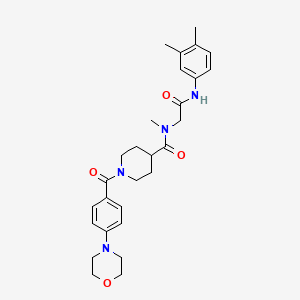

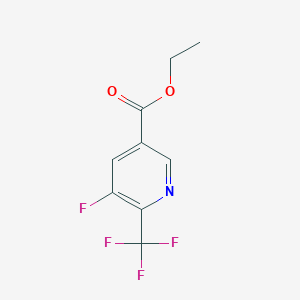
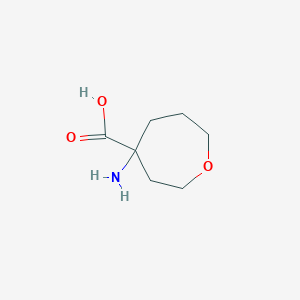
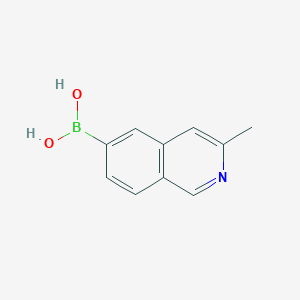
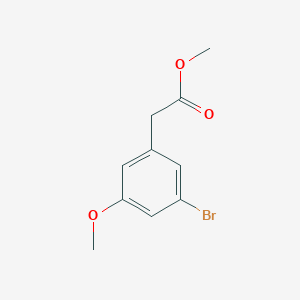

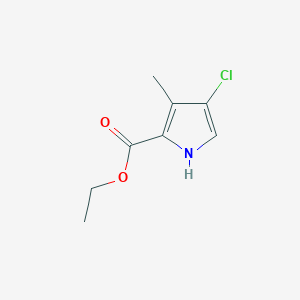
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
